Cas no 1351648-55-9 (2-(1,4-diazepan-1-yl)methyl-1H-1,3-benzodiazole dihydrochloride)

2-(1,4-Diazepan-1-yl)methyl-1H-1,3-benzodiazole dihydrochloride is a heterocyclic compound featuring a benzimidazole core linked to a diazepane moiety via a methylene bridge, with two hydrochloride salts enhancing solubility. This structure imparts versatility in pharmaceutical and chemical research, particularly in drug discovery targeting neurological and receptor modulation applications. The dihydrochloride form improves stability and handling, facilitating precise formulation. Its bifunctional design allows for interactions with biological targets, making it valuable in the development of bioactive molecules. The compound's synthetic flexibility and well-defined physicochemical properties support its use as a key intermediate or scaffold in medicinal chemistry and preclinical studies.
2-(1,4-diazepan-1-yl)methyl-1H-1,3-benzodiazole dihydrochloride structure
1351648-55-9 structure
商品名:2-(1,4-diazepan-1-yl)methyl-1H-1,3-benzodiazole dihydrochloride
CAS番号:1351648-55-9
MF:C13H19ClN4
メガワット:266.769761323929
CID:5969536
PubChem ID:71778851

2-(1,4-diazepan-1-yl)methyl-1H-1,3-benzodiazole dihydrochloride 化学的及び物理的性質

名前と識別子

    • 2-(1,4-diazepan-1-yl)methyl-1H-1,3-benzodiazole dihydrochloride
    • 1H-Benzimidazole, 2-[(hexahydro-1H-1,4-diazepin-1-yl)methyl]-, hydrochloride (1:2)
    • F2145-0423
    • 1351648-55-9
    • AKOS032464732
    • 2-((1,4-diazepan-1-yl)methyl)-1H-benzo[d]imidazole dihydrochloride
    • 2-(1,4-diazepan-1-ylmethyl)-1H-benzimidazole;dihydrochloride
    • インチ: 1S/C13H18N4.ClH/c1-2-5-12-11(4-1)15-13(16-12)10-17-8-3-6-14-7-9-17;/h1-2,4-5,14H,3,6-10H2,(H,15,16);1H
    • InChIKey: ZRIODVNZOAWTOY-UHFFFAOYSA-N
    • ほほえんだ: C(N1CCNCCC1)C1=NC2=CC=CC=C2N1.Cl

計算された属性

  • せいみつぶんしりょう: 302.1065020g/mol
  • どういたいしつりょう: 302.1065020g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 246
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44Ų

2-(1,4-diazepan-1-yl)methyl-1H-1,3-benzodiazole dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2145-0423-100mg
2-[(1,4-diazepan-1-yl)methyl]-1H-1,3-benzodiazole dihydrochloride
1351648-55-9 90%+
100mg
$372.0 2023-05-16
Life Chemicals
F2145-0423-25mg
2-[(1,4-diazepan-1-yl)methyl]-1H-1,3-benzodiazole dihydrochloride
1351648-55-9 90%+
25mg
$163.5 2023-05-16
Life Chemicals
F2145-0423-40mg
2-[(1,4-diazepan-1-yl)methyl]-1H-1,3-benzodiazole dihydrochloride
1351648-55-9 90%+
40mg
$210.0 2023-05-16
Life Chemicals
F2145-0423-5μmol
2-[(1,4-diazepan-1-yl)methyl]-1H-1,3-benzodiazole dihydrochloride
1351648-55-9 90%+
5μl
$94.5 2023-05-16
Life Chemicals
F2145-0423-1mg
2-[(1,4-diazepan-1-yl)methyl]-1H-1,3-benzodiazole dihydrochloride
1351648-55-9 90%+
1mg
$81.0 2023-05-16
Life Chemicals
F2145-0423-5mg
2-[(1,4-diazepan-1-yl)methyl]-1H-1,3-benzodiazole dihydrochloride
1351648-55-9 90%+
5mg
$103.5 2023-05-16
Life Chemicals
F2145-0423-10mg
2-[(1,4-diazepan-1-yl)methyl]-1H-1,3-benzodiazole dihydrochloride
1351648-55-9 90%+
10mg
$118.5 2023-05-16
Life Chemicals
F2145-0423-3mg
2-[(1,4-diazepan-1-yl)methyl]-1H-1,3-benzodiazole dihydrochloride
1351648-55-9 90%+
3mg
$94.5 2023-05-16
Life Chemicals
F2145-0423-2μmol
2-[(1,4-diazepan-1-yl)methyl]-1H-1,3-benzodiazole dihydrochloride
1351648-55-9 90%+
2μl
$85.5 2023-05-16
Life Chemicals
F2145-0423-30mg
2-[(1,4-diazepan-1-yl)methyl]-1H-1,3-benzodiazole dihydrochloride
1351648-55-9 90%+
30mg
$178.5 2023-05-16

2-(1,4-diazepan-1-yl)methyl-1H-1,3-benzodiazole dihydrochloride 関連文献

2-(1,4-diazepan-1-yl)methyl-1H-1,3-benzodiazole dihydrochlorideに関する追加情報

Introduction to 2-(1,4-diazepan-1-yl)methyl-1H-1,3-benzodiazole dihydrochloride (CAS No. 1351648-55-9)

2-(1,4-diazepan-1-yl)methyl-1H-1,3-benzodiazole dihydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1351648-55-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzodiazepine class, a well-known group of psychoactive drugs that exert their effects by modulating the gamma-aminobutyric acid (GABA) neurotransmitter system in the brain. The structural features of this molecule, particularly the diazepan moiety and the benzodiazole core, contribute to its unique pharmacological profile and potential therapeutic applications.

The dihydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for various pharmaceutical formulations and experimental applications. The benzodiazole ring system is renowned for its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties, while the 1,4-diazepan chain introduces additional complexity that may influence binding affinity and selectivity. These structural elements make 2-(1,4-diazepan-1-yl)methyl-1H-1,3-benzodiazole dihydrochloride a promising candidate for further investigation in drug discovery programs.

In recent years, there has been growing interest in developing novel benzodiazepine derivatives with improved pharmacokinetic profiles and reduced side effects. The modification of the benzodiazole scaffold with various substituents has led to compounds with enhanced efficacy and selectivity for specific GABA receptor subtypes. For instance, studies have shown that certain benzodiazepine derivatives exhibit preferential binding to GABA-A receptors with high affinity, which may translate into more targeted therapeutic effects. The dihydrochloride formulation of this compound ensures better bioavailability and stability, which are critical factors in drug development.

One of the most compelling aspects of 2-(1,4-diazepan-1-yl)methyl-1H-1,3-benzodiazole dihydrochloride is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have utilized similar molecular architectures to develop new therapeutic agents with applications ranging from neurodegenerative disorders to anxiety-related conditions. The diazepan moiety, in particular, has been explored for its ability to enhance metabolic stability while maintaining potent receptor interactions. This balance is crucial for developing drugs that are both effective and safe for long-term use.

The synthesis of 2-(1,4-diazepan-1-yl)methyl-1H-1,3-benzodiazole dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the dihydrochloride salt form at the final stage is critical for optimizing solubility and crystallization properties. Advances in synthetic methodologies have enabled the efficient preparation of such compounds on a laboratory scale, facilitating their use in preclinical and clinical studies.

Recent research has highlighted the importance of structure-activity relationships (SAR) in designing benzodiazepine derivatives with improved therapeutic profiles. By systematically modifying key functional groups such as the diazepan chain and the benzodiazole ring, scientists have identified novel compounds with enhanced selectivity and reduced side effects compared to traditional benzodiazepines. For example, studies have demonstrated that certain derivatives exhibit potent anxiolytic effects without causing significant sedation or cognitive impairment.

The pharmacological activity of 2-(1,4-diazepan-1-yl)methyl-1H-1,3-benzodiazole dihydrochloride is thought to be mediated by its interaction with GABA-A receptors. This interaction leads to increased chloride ion conductance across neuronal membranes, resulting in hyperpolarization and decreased neuronal excitability. The presence of the dihydrochloride salt form enhances this effect by improving solubility and ensuring consistent drug delivery. Such mechanisms make this compound a valuable tool for investigating GABAergic neurotransmission and developing new treatments for neurological disorders.

In addition to its potential therapeutic applications, 2-(1,4-diazepan-1-yl)methyl-1H-1,3-benzodiazole dihydrochloride has been explored as a research tool in academic laboratories. Its well-defined structure and predictable pharmacological behavior make it an ideal candidate for studying receptor binding kinetics and signal transduction pathways. Furthermore, its synthesis provides a valuable model system for training new generations of organic chemists in complex molecular construction techniques.

The future development of 2-(1,4-diazepan-1-yl)methyl-1H-1,3-benzodiazole dihydrochloride will likely focus on optimizing its pharmacokinetic properties through structural modifications. Researchers are investigating ways to enhance its metabolic stability while maintaining high receptor affinity. Additionally, exploring new synthetic routes could reduce production costs and improve scalability for industrial applications. Collaborative efforts between academic institutions and pharmaceutical companies will be essential in translating these findings into clinical trials and eventual market approval.

Overall,2-(1,4-diazepan-1-ylmethyl)-!H--!3-benzod iazole dihydroch lor ide (CAS No . 1351648--55--9) represents a significant advancement in pharmaceutical chemistry with broad implications for therapeutic development . Its unique structural features , combined with its promising pharmacological properties , make it a valuable asset i n both research an d drug discovery initiatives . As further studies uncover its potential , this compoun d is poised to play a crucial role i n addressing some o f today ' s most pressing medical challenges . p >

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd